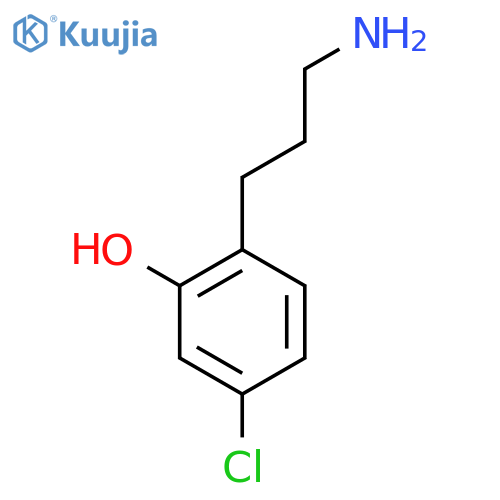Cas no 1000545-63-0 (2-(3-Aminopropyl)-5-chlorophenol)
2-(3-アミノプロピル)-5-クロロフェノールは、有機合成中間体として重要な化合物です。分子内にアミノ基(-NH2)とヒドロキシル基(-OH)を有するため、多様な化学反応に利用可能です。特に、医薬品や農薬の合成において有用な中間体として機能します。5位のクロロ基は電子吸引性を示し、芳香環の反応性を調整する効果があります。3-アミノプロピル鎖は分子の極性を高め、水溶性の向上や他の官能基との反応性を可能にします。高い純度と安定性を特徴とし、精密合成における信頼性の高い試薬として利用されています。

1000545-63-0 structure
商品名:2-(3-Aminopropyl)-5-chlorophenol
2-(3-Aminopropyl)-5-chlorophenol 化学的及び物理的性質
名前と識別子
-
- 2-(3-aminopropyl)-5-chlorophenol
- 1000545-63-0
- AKOS006312793
- EN300-1967259
- 2-(3-Aminopropyl)-5-chlorophenol
-
- インチ: 1S/C9H12ClNO/c10-8-4-3-7(2-1-5-11)9(12)6-8/h3-4,6,12H,1-2,5,11H2
- InChIKey: UUNLUBPSMFSOOC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)O)CCCN
計算された属性
- せいみつぶんしりょう: 185.0607417g/mol
- どういたいしつりょう: 185.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 46.2Ų
2-(3-Aminopropyl)-5-chlorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967259-10.0g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1967259-0.5g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 0.5g |
$974.0 | 2023-06-03 | ||
| Enamine | EN300-1967259-0.25g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 0.25g |
$933.0 | 2023-06-03 | ||
| Enamine | EN300-1967259-1.0g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1967259-5.0g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1967259-0.1g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 0.1g |
$892.0 | 2023-06-03 | ||
| Enamine | EN300-1967259-2.5g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 2.5g |
$1988.0 | 2023-06-03 | ||
| Enamine | EN300-1967259-0.05g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 0.05g |
$851.0 | 2023-06-03 |
2-(3-Aminopropyl)-5-chlorophenol 関連文献
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1000545-63-0 (2-(3-Aminopropyl)-5-chlorophenol) 関連製品
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
